2-[3-nitro-5-(pyridin-3-yloxy)-1H-1,2,4-triazol-1-yl]acetamide
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Overview
Description
2-[3-nitro-5-(pyridin-3-yloxy)-1H-1,2,4-triazol-1-yl]acetamide: is a chemical compound with the following properties:
Linear Formula: CHNO
CAS Number: 321142-93-2
Molecular Weight: 412.365 g/mol
This compound belongs to the class of imidazole-containing compounds and exhibits interesting biological activities.
Preparation Methods
Unfortunately, specific synthetic routes and reaction conditions for the preparation of 2-[3-nitro-5-(pyridin-3-yloxy)-1H-1,2,4-triazol-1-yl]acetamide are not readily accessible. Industrial production methods remain undisclosed as well.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
Common reagents and conditions used in these reactions are not documented, but further research could shed light on these aspects. The major products formed from these reactions would depend on the specific reaction conditions.
Scientific Research Applications
- Chemistry : Exploration of its reactivity and potential as a building block for novel molecules.
- Biology : Investigation into its effects on biological systems, such as enzyme inhibition or receptor binding.
- Medicine : Evaluation of its pharmacological properties, including antimicrobial or anticancer potential.
- Industry : Possible use in the synthesis of specialized materials or pharmaceutical intermediates.
Mechanism of Action
The precise mechanism by which 2-[3-nitro-5-(pyridin-3-yloxy)-1H-1,2,4-triazol-1-yl]acetamide exerts its effects remains elusive. Further studies are needed to elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, researchers may explore related imidazole-containing compounds. Some similar compounds include:
Properties
Molecular Formula |
C9H8N6O4 |
---|---|
Molecular Weight |
264.20 g/mol |
IUPAC Name |
2-(3-nitro-5-pyridin-3-yloxy-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C9H8N6O4/c10-7(16)5-14-9(12-8(13-14)15(17)18)19-6-2-1-3-11-4-6/h1-4H,5H2,(H2,10,16) |
InChI Key |
PYYODFOGWKOPMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC(=NN2CC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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